Alk5-IN-34

Oncology Fibrosis Kinase Inhibition

ALK5-IN-34 (also designated EX-11) is a selective, orally active small-molecule inhibitor of activin receptor-like kinase 5 (ALK5/TGF-βRI). This compound demonstrates potent biochemical inhibition of ALK5 kinase activity with an IC50 of ≤10 nM and exhibits demonstrable oral bioavailability in murine models, as evidenced by dose-dependent reduction of pSMAD2 levels following oral administration.

Molecular Formula C23H23N7O
Molecular Weight 413.5 g/mol
Cat. No. B12396692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-34
Molecular FormulaC23H23N7O
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=CC=C4)N5CCOCC5
InChIInChI=1S/C23H23N7O/c1-16-4-2-7-19-20(15-25-29-22(16)19)27-21-8-9-24-23(28-21)26-17-5-3-6-18(14-17)30-10-12-31-13-11-30/h2-9,14-15H,10-13H2,1H3,(H2,24,26,27,28,29)
InChIKeyMCNUKNAEEMORHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALK5-IN-34 Procurement Guide: A Verified, Orally Bioavailable ALK5 Inhibitor with ≤10 nM Potency and Validated In Vivo PD


ALK5-IN-34 (also designated EX-11) is a selective, orally active small-molecule inhibitor of activin receptor-like kinase 5 (ALK5/TGF-βRI) [1]. This compound demonstrates potent biochemical inhibition of ALK5 kinase activity with an IC50 of ≤10 nM and exhibits demonstrable oral bioavailability in murine models, as evidenced by dose-dependent reduction of pSMAD2 levels following oral administration [1]. The compound is characterized by a molecular formula of C23H23N7O, a molecular weight of 413.5 g/mol, and an IUPAC-defined pyrimidine-diamine scaffold, with procurement documentation reporting purity of ≥95% or 98% across reputable vendors [1].

Why Generic ALK5 Inhibitor Substitution Risks Experimental Failure: The ALK5-IN-34 Differentiation Case


Substituting ALK5-IN-34 with another in-class ALK5 inhibitor, even one with seemingly comparable biochemical IC50 values, introduces substantial risk of experimental failure due to critical divergences in oral bioavailability, selectivity profiles across the ALK family (notably ALK2 vs. ALK4/ALK7), and target engagement pharmacodynamics (PD) in vivo. Widely used reference inhibitors such as SB-431542 lack oral bioavailability, rendering them unsuitable for chronic in vivo studies, while other advanced candidates exhibit distinct selectivity signatures (e.g., EW-7197/vactosertib) or require higher doses to achieve comparable PD modulation [1]. ALK5-IN-34's combination of sub-10 nM potency, confirmed oral activity with PK/PD correlation, and a specific ALK2/ALK5 selectivity window constitutes a non-interchangeable profile that directly impacts experimental design, animal welfare, and data reproducibility across oncology and fibrosis models [1].

Quantitative Differentiation Evidence: ALK5-IN-34 Versus ALK5 Inhibitor Comparators


Biochemical Potency: ALK5-IN-34 (≤10 nM) vs. SB-431542 (94 nM) vs. EW-7197 (12.9 nM)

ALK5-IN-34 demonstrates a biochemical IC50 of ≤10 nM against ALK5 kinase, a potency that exceeds that of the widely used reference inhibitor SB-431542 (IC50 = 94 nM) by approximately 9-fold and is marginally more potent than the clinical-stage comparator vactosertib (EW-7197; IC50 = 12.9 nM) [1]. The IC50 value of less than 10 nM places ALK5-IN-34 among the more potent ALK5 inhibitors in the current research arsenal [1]. This potency advantage, while numerically modest against EW-7197, is contextualized by the compound's distinct selectivity profile and oral PK characteristics detailed in subsequent evidence items [1].

Oncology Fibrosis Kinase Inhibition

Oral Bioavailability and PK/PD Correlation: In Vivo Target Engagement at Tolerated Doses

ALK5-IN-34 demonstrates validated oral bioavailability and robust in vivo pharmacodynamic (PD) target engagement, a critical feature not shared by earlier-generation reference inhibitors such as SB-431542 (which lacks oral bioavailability) [1]. In an A549 murine xenograft model, oral administration of ALK5-IN-34 at 10-100 mg/kg resulted in a dose-dependent reduction in phospho-SMAD2 (pSMAD2) levels, confirming on-target pathway inhibition in tumor tissue [1]. Furthermore, pharmacokinetic (PK) analysis at 75 mg/kg over 0-24 hours revealed an inverse correlation between plasma drug levels and tumor pSMAD2 levels, establishing a quantifiable PK/PD relationship essential for dose selection and efficacy prediction [1].

In Vivo Pharmacology ADME Preclinical Development

Kinase Selectivity: ALK2/ALK5 Window Differentiates from ALK4/ALK7-Selective Inhibitors

ALK5-IN-34 exhibits a distinct selectivity signature with respect to the ALK family, demonstrating an ALK2 IC50 of <100 nM while maintaining sub-10 nM potency against ALK5 [1]. This ALK2/ALK5 selectivity profile differs markedly from that of SB-431542 and SB-505124, which potently inhibit ALK4 and ALK7 in addition to ALK5 (e.g., SB-505124 IC50 values: ALK4 = 129 nM, ALK5 = 47 nM; SB-431542 IC50: ALK4 = 1 μM, ALK5 = 0.75 μM, ALK7 = 2 μM) [1]. The retention of some ALK2 activity at higher concentrations (<100 nM) while sparing ALK4/ALK7 at relevant doses may confer a differential biological outcome profile in tissues where ALK4 and ALK7 signaling pathways play distinct physiological roles [1].

Kinase Profiling Off-Target Screening Selectivity

Cellular Antiproliferative Activity in FOXL2-Mutant Ovarian Cancer Model

In KGN granulosa cell tumor cells harboring the FOXL2 C134W mutation, ALK5-IN-34 (0-0.1 μM, 6 days) inhibits proliferation with an IC50 of 140 nM [1]. In contrast, the COV434 ovarian cancer cell line (which does not carry this mutation) exhibits an IC50 exceeding 10 μM, representing a selectivity index of >70-fold between these two cell models [1]. This differential sensitivity suggests that ALK5-IN-34's antiproliferative effects are context-dependent and may be particularly pronounced in cells with active TGF-β/ALK5-driven oncogenic signaling [1]. By comparison, the reference inhibitor SB-431542 at similar concentrations (1-10 μM) typically demonstrates less pronounced context-specific differential cytotoxicity, reflecting its broader kinase inhibition profile [1].

Ovarian Cancer FOXL2 Mutation Cell Proliferation

In Vivo Efficacy: Survival Benefit and Combination Therapy Potential in Syngeneic Tumor Models

ALK5-IN-34 demonstrates meaningful in vivo efficacy across multiple murine tumor models, including both xenograft and immunocompetent syngeneic systems [1]. In an ES-2 ovarian cancer xenograft model, oral administration at 150 mg/kg twice daily for 22 days improved overall survival and delayed disease progression [1]. Notably, in syngeneic triple-negative breast cancer (TNBC) and Cloudman S91 melanoma models, ALK5-IN-34 at oral doses of 75-150 mg/kg twice daily for 21 days demonstrated tumor growth inhibition (TGI) and enhanced survival when combined with anti-PD-L1 or anti-PD-1 immune checkpoint blockade [1]. This combination activity in immunocompetent models distinguishes ALK5-IN-34 from earlier ALK5 inhibitors (e.g., SB-431542) that lack oral bioavailability and therefore cannot be evaluated in such chronic combination regimens [1].

Immuno-Oncology Combination Therapy Tumor Growth Inhibition

Tolerability and Safety Margin at High Oral Doses

In tolerability assessments, ALK5-IN-34 administered orally at doses up to 300 mg/kg and 1000 mg/kg twice daily for 5 days was well tolerated in murine models, indicating a substantial safety margin relative to efficacious doses (75-150 mg/kg) [1]. While direct comparative tolerability data against other advanced ALK5 inhibitors (e.g., EW-7197, galunisertib) are not available from cross-study comparisons due to differing dosing schedules, this wide therapeutic index is a critical procurement consideration for long-term in vivo studies requiring repeated compound administration [1]. The absence of dose-limiting toxicity at >6-fold the efficacious dose supports the compound's suitability for chronic efficacy studies without confounding weight loss or morbidity that might obscure therapeutic readouts [1].

Toxicology Preclinical Safety Maximum Tolerated Dose

Validated Application Scenarios for ALK5-IN-34 Procurement


Chronic Oral Dosing in Murine Oncology Models

ALK5-IN-34 is optimally deployed in chronic in vivo oncology studies requiring oral administration, particularly xenograft and syngeneic tumor models where long-term TGF-β pathway inhibition is desired. The compound's validated oral bioavailability, dose-dependent pSMAD2 reduction at 10-100 mg/kg, and PK/PD correlation at 75 mg/kg provide a robust framework for dose selection and efficacy prediction [1]. This scenario is inaccessible to non-oral ALK5 inhibitors such as SB-431542, making ALK5-IN-34 the compound of choice for studies requiring repeated dosing over weeks without injection-related stress [1].

Immuno-Oncology Combination Studies with Checkpoint Inhibitors

For researchers investigating the intersection of TGF-β blockade and immune checkpoint inhibition, ALK5-IN-34 represents a preferred tool compound. Its demonstrated tumor growth inhibition and survival benefit when combined with anti-PD-L1 or anti-PD-1 in syngeneic TNBC and Cloudman S91 melanoma models provides direct experimental validation of combination utility [1]. The oral dosing route enables seamless integration into chronic checkpoint inhibitor regimens without the confounding variable of repeated parenteral administration [1].

FOXL2-Mutant Granulosa Cell Tumor Research

ALK5-IN-34 exhibits pronounced antiproliferative activity in KGN cells harboring the FOXL2 C134W mutation (IC50 = 140 nM), while sparing COV434 cells (>10 μM), representing a >70-fold selectivity window [1]. This context-dependent sensitivity makes ALK5-IN-34 particularly valuable for research focused on adult granulosa cell tumors, where FOXL2 mutations are a defining genetic feature, and for comparative studies examining TGF-β pathway dependency across ovarian cancer subtypes [1].

Selective ALK2/ALK5 Pathway Interrogation Without ALK4/ALK7 Confounding

In mechanistic studies where distinguishing ALK5-mediated signaling from ALK4- and ALK7-mediated pathways is critical, ALK5-IN-34's selectivity profile (ALK5 IC50 ≤10 nM, ALK2 IC50 <100 nM, with no reported potent inhibition of ALK4/ALK7 at comparable concentrations) offers a cleaner experimental tool compared to broader-spectrum inhibitors like SB-431542 and SB-505124 [1]. This property is particularly relevant in tissues where ALK4 and ALK7 play distinct physiological roles, such as reproductive endocrinology and developmental biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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